molecular formula C25H15BrO B12824841 4'-Bromospiro[fluorene-9,9'-xanthene]

4'-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B12824841
M. Wt: 411.3 g/mol
InChI Key: VUISAGNDUCFIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromospiro[fluorene-9,9’-xanthene] involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 4’-Bromospiro[fluorene-9,9’-xanthene] are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Bromospiro[fluorene-9,9’-xanthene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromospiro[fluorene-9,9’-xanthene] is primarily based on its ability to undergo various chemical reactions. The bromine atom in the compound can participate in substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its spiro structure imparts unique electronic properties, making it useful in materials science and electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromospiro[fluorene-9,9’-xanthene] is unique due to the presence of the bromine atom at the 4’ position, which allows for specific reactivity and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C25H15BrO

Molecular Weight

411.3 g/mol

IUPAC Name

4'-bromospiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C25H15BrO/c26-22-14-7-13-21-24(22)27-23-15-6-5-12-20(23)25(21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)25/h1-15H

InChI Key

VUISAGNDUCFIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.